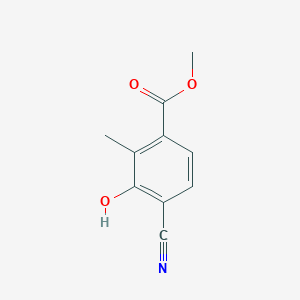
Methyl 4-cyano-3-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid, featuring a cyano group (-CN), a hydroxy group (-OH), and a methyl ester group (-COOCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-hydroxy-2-methylbenzoate typically involves the esterification of 4-cyano-3-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-cyano-3-oxo-2-methylbenzoic acid.
Reduction: Methyl 4-amino-3-hydroxy-2-methylbenzoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyano-3-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-3-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
Methyl 3-hydroxy-4-methoxybenzoate:
Methyl 4-hydroxybenzoate: Lacks the cyano group, resulting in different chemical and biological properties.
Uniqueness
Methyl 4-cyano-3-hydroxy-2-methylbenzoate is unique due to the presence of both a cyano and a hydroxy group on the benzene ring, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-cyano-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-6-8(10(13)14-2)4-3-7(5-11)9(6)12/h3-4,12H,1-2H3 |
InChI Key |
RIDBHWDRQHGXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















